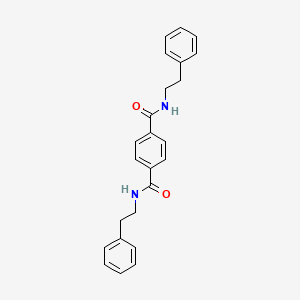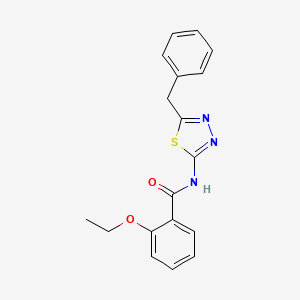![molecular formula C18H26N2O2 B11176731 N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide](/img/structure/B11176731.png)
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with dimethyl groups, linked to a phenyl ring through a carbonyl group, and further connected to a methylpropanamide moiety. Its unique structure makes it a subject of interest in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Coupling with Phenyl Ring: The dimethylpiperidine is then coupled with a phenyl ring bearing a carbonyl group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Attachment of Methylpropanamide: Finally, the phenyl ring is linked to the methylpropanamide moiety through another amide bond formation, using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.
Material Science: The compound’s unique structural properties make it useful in the synthesis of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism by which N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific molecular targets and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a methylpropanamide.
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]butanamide: Similar structure but with a butanamide group instead of a methylpropanamide.
Uniqueness
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylpropanamide moiety provides a different steric and electronic environment compared to similar compounds, potentially leading to unique interactions and applications.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)17(21)19-16-7-5-15(6-8-16)18(22)20-10-13(3)9-14(4)11-20/h5-8,12-14H,9-11H2,1-4H3,(H,19,21) |
InChI Key |
ZIAKERNVJPYIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11176654.png)
![Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone]](/img/structure/B11176659.png)


![ethyl 2-methyl-4-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11176674.png)
![2-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11176675.png)
![6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11176687.png)
![2-acetyl-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11176688.png)
![4-[3-[9-(2-methoxyphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine](/img/structure/B11176689.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide](/img/structure/B11176691.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11176692.png)
![N-(1,3-benzodioxol-5-yl)-2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B11176698.png)
![2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide](/img/structure/B11176711.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B11176717.png)
